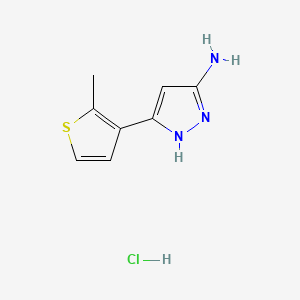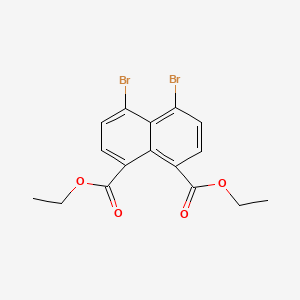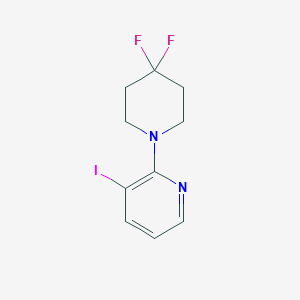
2-(Difluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethylating agents such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R are used . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds, forming difluoromethylated products.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)biphenyl often employs large-scale difluoromethylation processes. These methods leverage metal-based catalysts to transfer the CF₂H group to aromatic substrates efficiently . The process conditions are optimized to ensure high yield and purity, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products:
Oxidation: Difluoromethyl alcohols, ketones.
Reduction: Methylated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)biphenyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)biphenyl exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The strong electron-withdrawing nature of the difluoromethyl group influences the compound’s reactivity and binding affinity to biological targets. This property is exploited in drug design to enhance the efficacy and selectivity of therapeutic agents .
Similar Compounds:
- 2-(Trifluoromethyl)biphenyl
- 2-(Chloromethyl)biphenyl
- 2-(Bromomethyl)biphenyl
Comparison: this compound is unique due to the presence of two fluorine atoms, which impart distinct electronic properties compared to its analogs. For instance, 2-(Trifluoromethyl)biphenyl has three fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain contexts . The difluoromethyl group also offers a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H10F2 |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
Clé InChI |
AMSVWDFSTNMNTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











